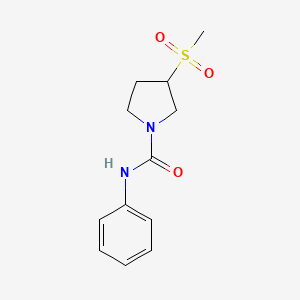

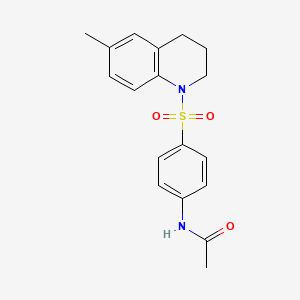

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolidine, which is a cyclic amine, with a phenyl group, a methylsulfonyl group, and a carboxamide group attached. The presence of these functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For instance, the sulfonyl group is known to participate in a variety of reactions, including nucleophilic substitution and elimination reactions .Physical and Chemical Properties Analysis

Physical properties include characteristics such as density, color, hardness, melting and boiling points, while chemical properties describe the ability of a substance to undergo a specific chemical change .Scientific Research Applications

Antibacterial Agents

Research on analogues of 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide, specifically the study of pyridonecarboxylic acids, has revealed significant antibacterial properties. Egawa et al. (1984) synthesized compounds with amino- and/or hydroxy-substituted cyclic amino groups, leading to the discovery of three compounds with enhanced antibacterial activity compared to enoxacin, an existing antibacterial agent (Egawa et al., 1984).

Aldose Reductase Inhibitors with Antioxidant Activity

Alexiou and Demopoulos (2010) reported the successful replacement of a carboxylic acid functionality with a difluorophenolic group in aldose reductase inhibitors (ARIs), leading to the creation of derivatives with potential applications in managing diabetic complications. These compounds demonstrated notable ARI activity and potent antioxidant potential (Alexiou & Demopoulos, 2010).

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Tamazyan et al. (2007) explored 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, a compound structurally related to this compound, for its potential as an anti-HIV agent. The study found that this compound could act as an inhibitor of HIV-1 non-nucleoside reverse transcriptase (Tamazyan et al., 2007).

DNA Cleavage Activity in Antiviral and Anticancer Compounds

Pitié et al. (2000) discussed targeting the DNA cleavage activity of compounds like this compound. By linking polyamides with carboxylic derivatives, they demonstrated the potential of these compounds in antiviral and anticancer applications (Pitié et al., 2000).

PARP Inhibitors for Cancer Treatment

Penning et al. (2009) developed benzimidazole carboxamide PARP inhibitors for cancer treatment, which included cyclic amine-containing structures similar to this compound. These compounds showed excellent potency against PARP enzymes, highlighting their potential in cancer therapeutics (Penning et al., 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methylsulfonyl-N-phenylpyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-18(16,17)11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRIGCYAVMPBBCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetamidophenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2434739.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2434742.png)

![1,3,9-Trimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2434745.png)

![ethyl 2-(2-((4-methyl-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2434749.png)

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2434751.png)

![[(E)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino] 4-chlorobenzoate](/img/structure/B2434753.png)

![5-[(4-Fluorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2434758.png)

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2434760.png)